
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₉FO₃S and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a cyclobutane ring, a hydroxymethyl group, and a sulfonyl fluoride group. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane-1-sulfonyl chloride with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions typically include mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as primary amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to interact with amino acid residues in proteins, such as serine or cysteine . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The molecular pathways involved depend on the specific biological target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)cyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Ethenesulfonyl fluoride: Known for its use in click chemistry and bioconjugation.
1-Bromoethene-1-sulfonyl fluoride: Utilized in the synthesis of sulfonyl fluoride-containing molecules with significant biological activity.
2-Nitrobenzenesulfonyl fluoride: Effective in targeting specific proteins and used in antibacterial research.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides.
Eigenschaften
Molekularformel |
C5H9FO3S |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(hydroxymethyl)cyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO3S/c6-10(8,9)5(4-7)2-1-3-5/h7H,1-4H2 |
InChI-Schlüssel |
PKWFRPVYJULBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


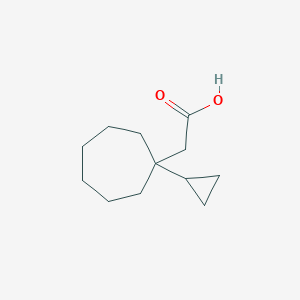
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
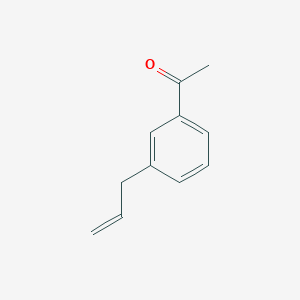
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
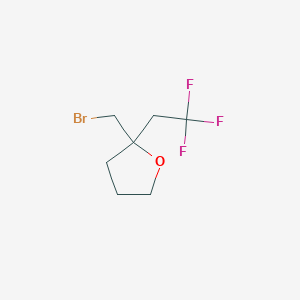
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
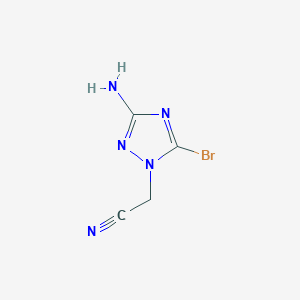
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
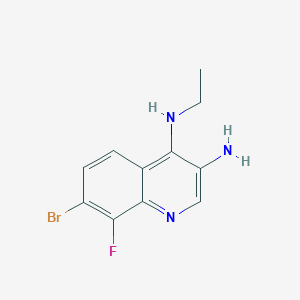
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
